molecular formula C12H20O3 B14338458 3-Heptanoyl-5-methyloxolan-2-one CAS No. 105705-08-6

3-Heptanoyl-5-methyloxolan-2-one

Cat. No.: B14338458
CAS No.: 105705-08-6
M. Wt: 212.28 g/mol
InChI Key: IEBPCZCIVGXTFD-UHFFFAOYSA-N
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Description

3-Heptanoyl-5-methyloxolan-2-one is a chemical compound known for its unique structure and properties It is a derivative of oxolane, featuring a heptanoyl group and a methyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanoyl-5-methyloxolan-2-one typically involves the reaction of heptanoic acid with 5-methyloxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-120°C and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Heptanoyl-5-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted oxolane derivatives

Scientific Research Applications

3-Heptanoyl-5-methyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Heptanoyl-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Additionally, its structural features allow it to participate in non-covalent interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A bio-based solvent used for the extraction of natural products.

    5-Ethenyl-5-methyloxolan-2-one: Known for its applications in organic synthesis.

    5-Methyloxolan-3-one: Utilized in various chemical reactions and processes.

Uniqueness

3-Heptanoyl-5-methyloxolan-2-one stands out due to its unique combination of a heptanoyl group and a methyl group on the oxolane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and industrial processes.

Properties

CAS No.

105705-08-6

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

3-heptanoyl-5-methyloxolan-2-one

InChI

InChI=1S/C12H20O3/c1-3-4-5-6-7-11(13)10-8-9(2)15-12(10)14/h9-10H,3-8H2,1-2H3

InChI Key

IEBPCZCIVGXTFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C1CC(OC1=O)C

Origin of Product

United States

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